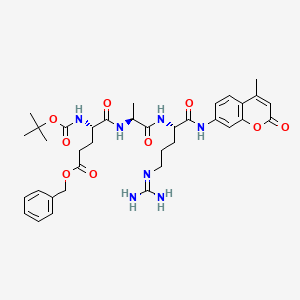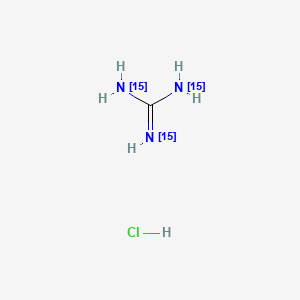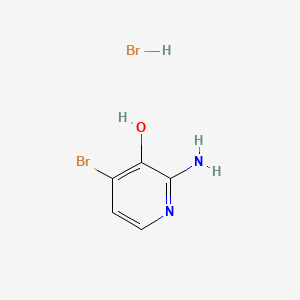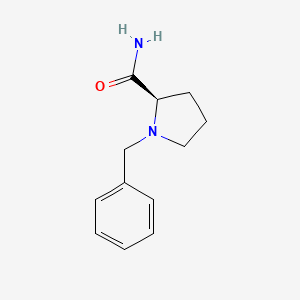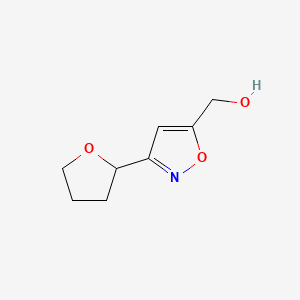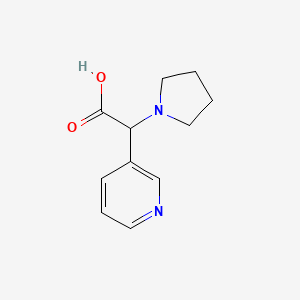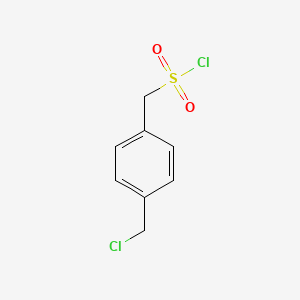
(4-(Chloromethyl)phenyl)methanesulfonyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(Chloromethyl)phenyl)methanesulfonyl Chloride” is an organosulfur compound . It is an analogue of 4-Hydroxybenzenemethanesulfonyl Chloride, a derivative of 4-Hydroxybenzyl Alcohol . It is used as a reagent in the synthesis of a conjugate of calicheamicin, which is used in the treatment of acute myeloid leukemia .
Molecular Structure Analysis
The molecular formula of “(4-(Chloromethyl)phenyl)methanesulfonyl Chloride” is C7H6Cl2O2S . The molecular weight is 225.083 g/mol . The structure can be represented by the SMILES notation: C1=CC(=CC=C1CS(=O)(=O)Cl)Cl .Chemical Reactions Analysis
Methanesulfonyl chloride, a related compound, is highly reactive and is a precursor to many compounds . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . Methanesulfonates are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .Physical And Chemical Properties Analysis
“(4-(Chloromethyl)phenyl)methanesulfonyl Chloride” is a colorless liquid . It dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .科学的研究の応用
A method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6, with a 52% yield, suggests potential applications in isotopic labeling and chemical synthesis (Hanai & Okuda, 1977).
The conversion of hydroxymethylaryl resins to chloromethyl analogs using methanesulfonyl chloride highlights its use in solid support preparation for chemical reactions (Nugiel, Wacker & Nemeth, 1997).
The synthesis of molecules like N,N-Dibenzylmethanesulfonamide from methanesulfonyl chloride and dibenzylamine, and their structural analysis, indicates its application in molecular synthesis and crystallography (Datta et al., 2008).
The transformation of d-arabinitol into its 1,5-dichloro derivative using methanesulfonyl chloride demonstrates its role in the selective chlorination of organic compounds (Benazza et al., 1991).
Methanesulfonyl chloride is used in the synthesis of compounds with antitumor and antibacterial activities, such as 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole (Charlson, 1973).
The preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine from benzyl chloride in a multi-step reaction, with high yields, points towards its utility in complex organic syntheses (Fei, 2004).
Methanesulfonyl chloride's role in avoiding genotoxic impurities in aniline reactions, as demonstrated in the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, signifies its importance in safer chemical processes (Rosen et al., 2011).
The synthesis of radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S from methanesulfonyl chloride, for studying the metabolic fate of nematicides, illustrates its application in tracer studies (Burton & Stoutamire, 1973).
The application of methanesulfonyl chloride in the synthesis of 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions, with high yields and stereoselectivities, highlights its use in stereoselective synthesis (Craig, Jones & Rowlands, 2000).
Its use in studying solvolyses reactions, like the extended Grunwald-Winstein plot for phenyl methanesulfonyl chloride, provides insights into reaction mechanisms and solvent effects (Koh & Kang, 2011).
作用機序
The mechanism of action for methanesulfonyl chloride involves an E1cb elimination to generate the highly reactive parent sulfene, followed by attack by the alcohol and rapid proton transfer to generate the observed product . This mechanism is supported by isotope labeling experiments and the trapping of the transient sulfene as cycloadducts .
Safety and Hazards
特性
IUPAC Name |
[4-(chloromethyl)phenyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGLDAOOMOUKIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Chloromethyl)phenyl)methanesulfonyl Chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



